4-Methyl-N-(5-phenylpenta-2,4-dien-1-yl)benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-(5-phenylpenta-2,4-dien-1-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring, a phenyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(5-phenylpenta-2,4-dien-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with 5-phenylpenta-2,4-dien-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(5-phenylpenta-2,4-dien-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the diene system, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfonic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
4-Methyl-N-(5-phenylpenta-2,4-dien-1-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(5-phenylpenta-2,4-dien-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity. The conjugated diene system may participate in electron transfer processes, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(penta-2,4-dien-1-yl)benzene-1-sulfonamide
- N-(2,4-Pentadienyl)-N-(5-phenyl-2,4-pentadienyl)-p-toluenesulfonamide
- Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-
Uniqueness
4-Methyl-N-(5-phenylpenta-2,4-dien-1-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both a sulfonamide group and a conjugated diene system provides distinct reactivity and interaction capabilities, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
206873-03-2 |
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Molecular Formula |
C18H19NO2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-methyl-N-(5-phenylpenta-2,4-dienyl)benzenesulfonamide |
InChI |
InChI=1S/C18H19NO2S/c1-16-11-13-18(14-12-16)22(20,21)19-15-7-3-6-10-17-8-4-2-5-9-17/h2-14,19H,15H2,1H3 |
InChI Key |
VKCMRZMOQGTVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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